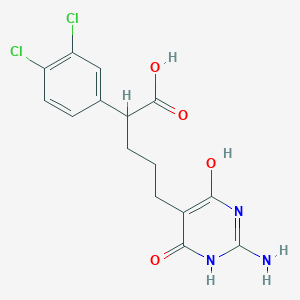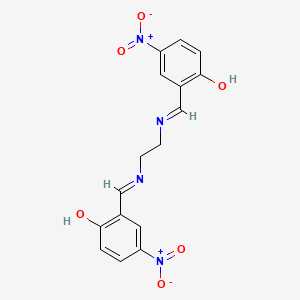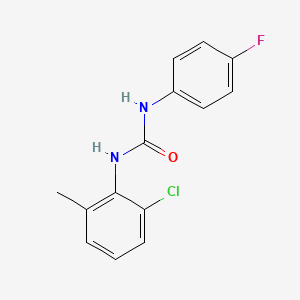![molecular formula C9H6N2 B11940225 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 825-24-1](/img/structure/B11940225.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile is a unique organic compound with the molecular formula C9H6N2 It is a derivative of norbornadiene, featuring two cyano groups attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of norbornadiene with cyanogen bromide in the presence of a base such as potassium hydroxide. The reaction typically takes place under reflux conditions for several hours, resulting in the formation of the desired dicarbonitrile compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe bicyclic structure provides rigidity and stability, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A parent compound without the cyano groups.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A similar compound with ester groups instead of cyano groups.
(Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) chloride dimer: A metal complex derivative used in catalysis .
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
825-24-1 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-7H,3H2 |
InChI Key |
XKDBHCJBKRLHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)


![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)








